molecular formula C8H16ClF2NO B13451246 4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride

4-(2,2-Difluoro-1-methoxyethyl)piperidinehydrochloride

Cat. No.: B13451246
M. Wt: 215.67 g/mol
InChI Key: BSQKDQOWXRUTNA-UHFFFAOYSA-N
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Description

4-(2,2-Difluoro-1-methoxyethyl)piperidine hydrochloride is a chemical compound that belongs to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoro-1-methoxyethyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and appropriate difluoro and methoxyethyl precursors.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoro-1-methoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(2,2-Difluoro-1-methoxyethyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoro-1-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoro and methoxyethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)piperidine hydrochloride
  • 4-(2-Fluoroethyl)piperidine hydrochloride
  • 4-(2,2-Difluoroethyl)piperidine hydrochloride

Uniqueness

4-(2,2-Difluoro-1-methoxyethyl)piperidine hydrochloride is unique due to the presence of both difluoro and methoxyethyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

4-(2,2-difluoro-1-methoxyethyl)piperidine;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c1-12-7(8(9)10)6-2-4-11-5-3-6;/h6-8,11H,2-5H2,1H3;1H

InChI Key

BSQKDQOWXRUTNA-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCNCC1)C(F)F.Cl

Origin of Product

United States

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